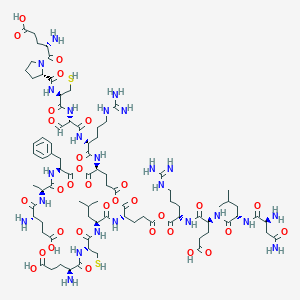
Prothrombin precursor (13-29)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Prothrombin precursor (13-29) is a peptide that has been extensively researched in recent years due to its potential applications in the field of biotechnology. This peptide is a fragment of the prothrombin protein and has been found to possess several unique properties that make it a valuable tool in scientific research. In
科学的研究の応用
Prothrombin precursor (Prothrombin precursor (13-29)) has been used in a variety of scientific research applications, including the study of blood coagulation, the development of new drugs, and the investigation of protein-protein interactions. One of the most promising applications of prothrombin precursor (Prothrombin precursor (13-29)) is in the development of new anticoagulant drugs. This peptide has been found to inhibit the activity of thrombin, a key enzyme in the blood coagulation cascade, making it a potential target for the treatment of blood clotting disorders.
作用機序
Prothrombin precursor (Prothrombin precursor (13-29)) works by binding to thrombin and inhibiting its activity. Thrombin is a key enzyme in the blood coagulation cascade, and its inhibition can prevent the formation of blood clots. The exact mechanism of action of prothrombin precursor (Prothrombin precursor (13-29)) is not fully understood, but it is thought to involve the binding of the peptide to the active site of thrombin, preventing it from interacting with its substrates.
Biochemical and Physiological Effects:
Prothrombin precursor (Prothrombin precursor (13-29)) has been found to have several biochemical and physiological effects. In addition to its anticoagulant activity, this peptide has been found to possess antimicrobial properties, making it a potential candidate for the development of new antibiotics. It has also been shown to have anti-inflammatory effects, suggesting that it may have applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of prothrombin precursor (Prothrombin precursor (13-29)) is its high purity and stability, which makes it a reliable tool for scientific research. However, this peptide can be difficult and expensive to synthesize, which may limit its use in some labs. Additionally, the exact mechanism of action of prothrombin precursor (Prothrombin precursor (13-29)) is not fully understood, which may make it difficult to interpret some experimental results.
将来の方向性
There are several future directions for research on prothrombin precursor (Prothrombin precursor (13-29)). One area of interest is the development of new anticoagulant drugs based on this peptide. Another potential direction is the investigation of the peptide's antimicrobial and anti-inflammatory properties, which may lead to the development of new antibiotics and treatments for inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of prothrombin precursor (Prothrombin precursor (13-29)) and its interactions with other proteins and enzymes.
合成法
Prothrombin precursor (Prothrombin precursor (13-29)) is typically synthesized using solid-phase peptide synthesis techniques. This involves the stepwise addition of amino acids to a resin-bound peptide chain, with each amino acid being protected by a temporary chemical group to prevent unwanted reactions. Once the peptide chain is complete, the temporary chemical groups are removed, and the peptide is cleaved from the resin. The resulting peptide is then purified using various chromatography techniques to obtain a highly pure product.
特性
CAS番号 |
105931-25-7 |
|---|---|
製品名 |
Prothrombin precursor (13-29) |
分子式 |
C84H130N24O32S2 |
分子量 |
2052.2 g/mol |
IUPAC名 |
(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[(2S)-5-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-[(2S)-5-carbamimidamido-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]pentanoyl]oxy-5-oxopentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-oxopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]oxy-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C84H130N24O32S2/c1-39(2)32-52(102-69(124)46(88)35-59(89)110)72(127)98-48(20-26-63(117)118)71(126)99-49(15-10-30-95-84(92)93)79(134)138-64(119)27-21-50(101-73(128)53(33-40(3)4)103-75(130)56(37-141)106-68(123)44(86)18-24-61(113)114)80(135)139-65(120)28-22-51(81(136)140-82(137)54(34-42-12-7-6-8-13-42)104-66(121)41(5)96-67(122)43(85)17-23-60(111)112)100-70(125)47(14-9-29-94-83(90)91)97-74(129)55(36-109)105-76(131)57(38-142)107-77(132)58-16-11-31-108(58)78(133)45(87)19-25-62(115)116/h6-8,12-13,36,39-41,43-58,141-142H,9-11,14-35,37-38,85-88H2,1-5H3,(H2,89,110)(H,96,122)(H,97,129)(H,98,127)(H,99,126)(H,100,125)(H,101,128)(H,102,124)(H,103,130)(H,104,121)(H,105,131)(H,106,123)(H,107,132)(H,111,112)(H,113,114)(H,115,116)(H,117,118)(H4,90,91,94)(H4,92,93,95)/t41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1 |
InChIキー |
PKYMHAADCDTECT-HJPBRXGXSA-N |
異性体SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC(=O)[C@H](CCC(=O)OC(=O)[C@H](CCC(=O)OC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C=O)NC(=O)[C@H](CS)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCC(=O)O)N |
SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)CCC(C(=O)OC(=O)CCC(C(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C=O)NC(=O)C(CS)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)N)N |
正規SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)CCC(C(=O)OC(=O)CCC(C(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C=O)NC(=O)C(CS)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)N)N |
その他のCAS番号 |
105931-25-7 |
同義語 |
prothrombin precursor (13-29) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



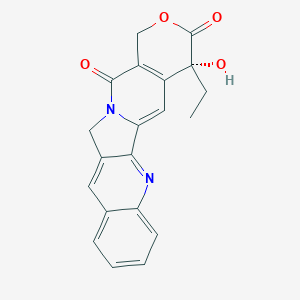
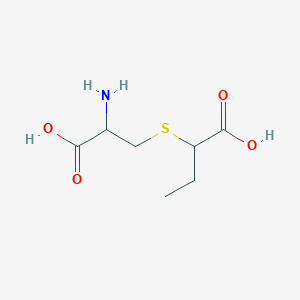
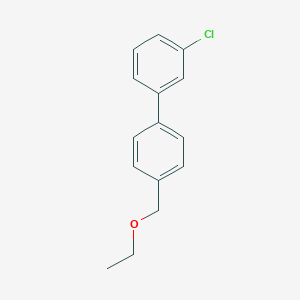
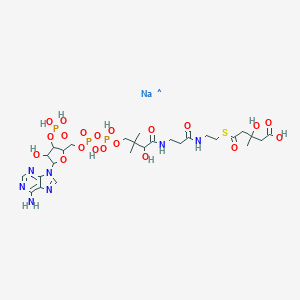
![6-(2-Chloro-ethyl)-4-methoxy-benzo[1,3]dioxole](/img/structure/B26779.png)
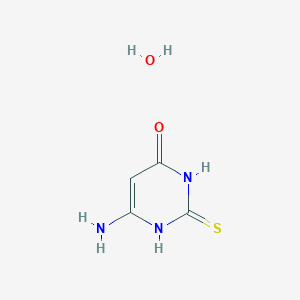
![Bis[4-(2-prop-1-enylphenoxy)phenyl]methanone](/img/structure/B26781.png)
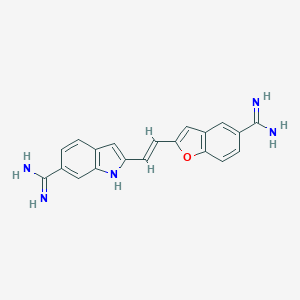
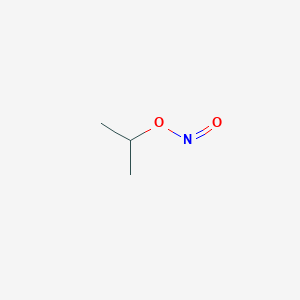
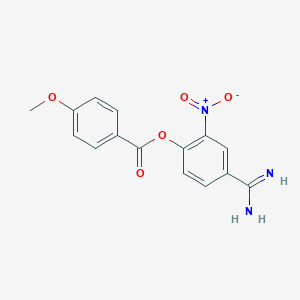
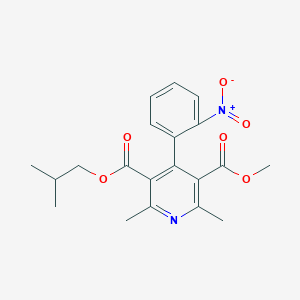
![4-[(4-Chlorophenyl)methyl]-2-[1-(3-phenylpropyl)azepan-4-yl]phthalazin-1-one;hydrochloride](/img/structure/B26798.png)

